Proscillaridin is a cardiac glycoside primarily found in the plant Urginea maritima (also known as Drimia maritima), commonly referred to as the sea onion or squill. [, , ] This bulbous plant, native to the Mediterranean region, has a historical use in traditional medicine, particularly for treating heart conditions. Proscillaridin, as one of the active compounds in squill, is recognized for its potent cardiotonic properties. [, , ]
Beyond its traditional use, proscillaridin has become a subject of scientific research, exploring its potential in various fields. Its ability to inhibit the sodium-potassium pump (Na+/K+-ATPase), a crucial enzyme involved in various cellular processes, has sparked investigations into its application in cancer research, understanding cellular mechanisms, and exploring novel therapeutic strategies. [, , , , , , , ]
Synthesis Analysis
Proscillaridin, a bufadienolide, possesses a steroid-like structure with attached functional groups influencing its biological activity. [, ] Key structural features include:
Lactone Ring: A five-membered unsaturated lactone ring attached to the D ring is crucial for its biological activity, particularly its interaction with Na+/K+-ATPase. [, ]
Sugar Moiety: A rhamnose sugar molecule linked to the steroid nucleus at the C3 position influences the molecule's polarity and pharmacokinetic properties. [, ]
Hydroxyl Groups: The presence and position of hydroxyl groups on the steroid nucleus and the sugar moiety can be modified to generate various derivatives with altered pharmacological profiles. [, , ]
Molecular Structure Analysis
Studying Na+/K+-ATPase: As a potent Na+/K+-ATPase inhibitor, it is used as a tool to investigate the enzyme's structure, function, and regulation. [, , , , , , , , ]
Investigating Cellular Signaling: Its ability to modulate intracellular calcium levels and activate specific signaling pathways makes it useful for studying cellular signaling processes. [, , , ]
Mechanism of Action
The primary mechanism of action of proscillaridin involves the inhibition of Na+/K+-ATPase. [, , , , , , , , ] This enzyme is crucial for maintaining the electrochemical gradient of sodium and potassium ions across the cell membrane, essential for various cellular functions. By binding to and inhibiting Na+/K+-ATPase, proscillaridin disrupts this ionic balance, leading to a cascade of downstream effects:
Cardiotonic Effects: In cardiac muscle cells, inhibition of Na+/K+-ATPase by proscillaridin leads to an increase in intracellular calcium levels. This increase in calcium enhances the contractile force of the heart muscle, explaining its cardiotonic properties. [, , ]
Anticancer Effects: In cancer cells, proscillaridin's ability to disrupt intracellular calcium homeostasis and activate specific signaling pathways (e.g., AMPK pathway) has been linked to its antiproliferative, pro-apoptotic, and anti-migratory effects. [, , , ]
Physical and Chemical Properties Analysis
Cardiovascular Research:
Understanding Cardiac Physiology: Its cardiotonic properties make it a valuable tool for studying cardiac muscle contraction, excitation-contraction coupling, and the regulation of heart rate. [, , , ]
Investigating Heart Failure: Proscillaridin serves as a model compound to study the mechanisms of heart failure and explore potential therapeutic targets. [, ]
Cancer Research:
Identifying Novel Anticancer Agents: Proscillaridin and its derivatives exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines, making them promising candidates for developing new anticancer drugs. [, , , , , ]
Overcoming Drug Resistance: Some studies suggest that proscillaridin might help overcome drug resistance in certain cancer cells, offering potential strategies for improving treatment outcomes. [, ]
Applications
Traditional Medicine: Extracts from Urginea maritima containing proscillaridin have been used for centuries in traditional medicine to treat heart conditions, respiratory ailments, and edema. [, , ]
Future Directions
Optimizing Therapeutic Potential: Designing and synthesizing novel derivatives with enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity. [, , , ]
Elucidating Anticancer Mechanisms: Conducting in-depth studies to fully understand the molecular mechanisms underlying its anticancer effects, including its impact on specific signaling pathways and cellular processes. [, , , ]
Exploring Synergistic Effects: Investigating its potential synergistic effects with existing anticancer drugs to develop more effective combination therapies. [, ]
Investigating its Role in Hypertension: Further research on the link between proscillaridin-like compounds and blood pressure regulation in humans. []
Related Compounds
Methylproscillaridin
Compound Description: Methylproscillaridin is a cardiac glycoside structurally similar to Proscillaridin. It is a derivative of Proscillaridin, often used in research to investigate the structure-activity relationships of cardiac glycosides. []
Relevance: Methylproscillaridin is a closely related compound to Proscillaridin, often synthesized and studied alongside Proscillaridin to explore the impact of structural modifications on biological activity. [, ]
Scilliroside
Compound Description: Scilliroside is a bufadienolide glycoside found in squill, similar to Proscillaridin. It exhibits cardiotonic properties and is investigated for its potential therapeutic applications. []
Relevance: Scilliroside shares structural similarities and pharmacological properties with Proscillaridin, both being bufadienolide glycosides. They are often studied together in the context of cardiac glycoside research. []
14,15-β-Oxido Analogue of Proscillaridin A (HOE 040)
Compound Description: This synthetic analogue of Proscillaridin A demonstrates a similar positive inotropic effect on the isolated guinea pig heart but with a lower risk of cardiac fibrillation. []
Relevance: This compound is directly relevant to Proscillaridin as it represents a structural modification aimed at improving its therapeutic profile, specifically reducing arrhythmic activity while maintaining positive inotropic effects. []
5α-4,5-Dihydroproscillaridin A
Compound Description: This bufadienolide, identified in the bulbs of Urginea maritima, is a structural derivative of Proscillaridin A. []
Relevance: This compound represents a naturally occurring dihydro derivative of Proscillaridin A, isolated from the same plant source. This highlights the diversity of structurally-related bufadienolides found in Urginea maritima. []
Scillaren A
Compound Description: Scillaren A is another bufadienolide cardiac glycoside found alongside Proscillaridin in Urginea maritima. It is known for its strong cardiotonic activity. []
Relevance: Scillaren A is structurally similar to Proscillaridin and often co-occurs in the same plant sources. Both compounds contribute to the overall cardiotonic activity of extracts from these plants. []
Glucoscillaren A
Compound Description: Glucoscillaren A is a bufadienolide glycoside similar to Proscillaridin, also found in Urginea maritima. It possesses cardiotonic properties and is studied for its potential therapeutic uses. []
Relevance: Glucoscillaren A is closely related to Proscillaridin in terms of structure, origin, and pharmacological activity, highlighting the presence of multiple similar compounds within the same plant species. []
Proscillaridin-4'-methyl ether
Compound Description: This Proscillaridin derivative is investigated for its therapeutic activity in cardiac patients. Studies have explored its enteral availability and efficacy in treating heart failure. []
Relevance: This compound provides insight into the structure-activity relationship of Proscillaridin, showcasing how modifications to the parent molecule can impact its pharmacokinetic and pharmacodynamic properties. []
Methylepoxyproscillaridin (P35)
Compound Description: This synthetic derivative of Proscillaridin has been investigated for its hemodynamic effects in patients with congestive heart failure. []
Relevance: This compound highlights the ongoing efforts to modify the structure of Proscillaridin to potentially enhance its therapeutic benefits and explore its application in different disease models. []
Various Proscillaridin Acetates and Methyl Ethers
Compound Description: These derivatives involve systematic acetylation and methylation of the hydroxyl groups on the rhamnose sugar moiety of Proscillaridin. This synthesis aimed to create and study all possible isomeric mono-, di-, and tri-acetylated and methylated Proscillaridin derivatives. []
Relevance: Creating these derivatives is crucial for understanding the structure-activity relationship of Proscillaridin. By systematically altering the sugar moiety, researchers can pinpoint which parts of the molecule are essential for its biological activity. []
14,15β-Epoxy Analogue of Proscillaridin A
Compound Description: This specific derivative, synthesized from Proscillaridin A, involves the introduction of a 14,15β-epoxy group. This modification results in a compound with a distinct pharmacological profile compared to the parent Proscillaridin A. []
Relevance: This analogue highlights the possibility of fine-tuning the pharmacological activity of Proscillaridin through targeted chemical modifications. The introduction of the 14,15β-epoxy group leads to a change in its interaction with biological targets, potentially resulting in a different therapeutic effect. []
4β,5β-Methyleneproscillaridin
Compound Description: This compound is a derivative of Proscillaridin synthesized by introducing a methylene group at the 4β,5β position of the molecule. []
Relevance: The synthesis and study of 4β,5β-Methyleneproscillaridin contribute to the understanding of structure-activity relationships in Proscillaridin derivatives. It allows for the exploration of how specific structural modifications, such as the introduction of a methylene group at the 4β,5β position, impact the biological activity of the parent compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ripasudil, as hydrochloride hydrate (K-115), is a specifc Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension. It was first approved for treatment in Japan in September 2014. This medication is available in the form of a 0.4% eye drop solution under the brand name Glanatec. Ripasudil is a well tolerated medication that is used when other drugs have been proven to be non-effective or cannot be administered.
RIPGBM is a prodrug form of the pro-apoptotic compound cRIPGBM. It is converted to cRIPGBM in GBM-1 glioblastoma multiforme (GBM) cancer stem cells (CSCs) but not primary human lung fibroblasts (HLFs). RIPGBM induces apoptosis in GBM CSCs (EC50 = ≤500 nM) and selectively reduces survival of GBM-1 cells (EC50 = 0.22 μM) over human neural stem cells, primary human astrocytes, and primary HLFs (EC50s = 1.7, 2.9, and 3.5 μM, respectively). It reduces tumor growth in a GBM mouse xenograft model using patient-derived GBM-39 cells engineered to express IR fluorescent protein 720 (IRFP720) when administered at a dose of 50 mg/kg twice per day. RIPGBM is a cell type-selective apoptosis inducer in glioblastoma multiforme (GBM) cancer stem cells (CSCs).
Riociguat is a carbamate ester that is the methyl ester of {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamic acid. It is used for treatment of chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension It has a role as a soluble guanylate cyclase activator and an antihypertensive agent. It is a pyrazolopyridine, an aminopyrimidine, an organofluorine compound and a carbamate ester. Riociguat is a soluble guanylate cyclase (sGC) agonist approved in the USA, Europe and several other regions for patients with group I PAH (pulmonary arterial hypertension) in WHO FC II or III; and for the treatment of patients with inoperable CTEPH (chronic thromboembolic pulmonary hypertension), or persistent/recurrent PH (pulmonary hypertension) after pulmonary endarterectomy in WHO FC II or III. Riociguat is marketed under the brand Adempas® by Bayer HealthCare Pharmaceuticals. Treatment with riociguat costs USD $7,500 for 30 days of treatment. Riociguat is a Soluble Guanylate Cyclase Stimulator. The mechanism of action of riociguat is as a Guanylate Cyclase Stimulator. Riociguat is a stimulator of guanylate cyclase which causes relaxation of vascular smooth muscle and is used to treat severe pulmonary arterial hypertension. Riociguat has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Ripisartan, also known as UP-269-6, is a potent and specific angiotensin II receptor antagonist and dose not possess agonistic properties. UP 269-6 antagonized the angiotensin II sympathetic-mediated tachycardiac response. UP 269-6 inhibited dose dependently the pressor response to angiotensin II with an ID50 of 4.5 micrograms/kg, i.v. in conscious normotensive dogs.